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(R)-N-Methyl-1-(morpholin-3-yl)methanamine
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Overview
Description
®-N-Methyl-1-(morpholin-3-yl)methanamine is a chiral amine compound characterized by the presence of a morpholine ring and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1-(morpholin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of morpholine, which is then functionalized to introduce the desired substituents.
Chiral Resolution: The enantiomeric purity of the compound can be enhanced through chiral resolution techniques, such as using chiral chromatography or crystallization methods.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-1-(morpholin-3-yl)methanamine may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-1-(morpholin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted morpholine compounds.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
(R)-N-Methyl-1-(morpholin-3-yl)methanamine serves as a crucial intermediate in the synthesis of complex organic molecules. Its morpholine ring enhances reactivity, making it suitable for various chemical transformations. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where specific stereochemistry is essential for biological activity.
2. Catalysis
The compound can act as a catalyst in certain reactions, facilitating the formation of desired products under mild conditions. Its ability to stabilize transition states is beneficial in asymmetric synthesis, where enantioselectivity is paramount.
Biological Applications
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics .
2. Antitumor Activity
The compound has been investigated for its potential antitumor effects. In vitro studies demonstrate that it can induce apoptosis in cancer cells, suggesting its utility in cancer therapy . Further research is needed to elucidate the mechanisms behind its anticancer properties.
Medicinal Chemistry
1. Central Nervous System Agents
this compound is being explored as an intermediate in synthesizing drugs targeting the central nervous system. Its structural features allow for modifications that can enhance efficacy and reduce side effects in treatments for neurological disorders .
2. Drug Development
The compound's role in drug development extends to being a precursor for novel pharmacophores with diverse biological activities. For instance, it has been utilized in synthesizing compounds with potential applications in treating depression and anxiety disorders due to its interaction with neurotransmitter systems.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of ®-N-Methyl-1-(morpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Morpholin-3-ylmethanamine: A structurally similar compound lacking the methyl group.
N-Methylmorpholine: Another related compound with a different substitution pattern on the morpholine ring.
N,N-Dimethylmorpholine: A compound with two methyl groups attached to the nitrogen atom.
Uniqueness
®-N-Methyl-1-(morpholin-3-yl)methanamine is unique due to its chiral nature and specific substitution pattern, which can impart distinct biological and chemical properties compared to its analogs .
Biological Activity
(R)-N-Methyl-1-(morpholin-3-yl)methanamine, also known as morpholine-based compounds, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a morpholine ring and a methyl group attached to the nitrogen atom. Its molecular formula is C7H16N2O, which contributes to its unique pharmacological profile.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems. Morpholine derivatives are known to interact with various receptors, including:
- Serotonin receptors : These interactions can influence mood and anxiety.
- Dopamine receptors : Potential implications in the treatment of disorders such as schizophrenia.
The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system disorders.
Biological Activity Overview
- Antidepressant Activity : Studies have shown that morpholine derivatives can exhibit antidepressant-like effects in animal models. This is often linked to their influence on serotonin and norepinephrine levels in the brain.
- Antitumor Effects : Some derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential as anti-cancer agents. For instance, a study reported significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
- Antimicrobial Properties : Morpholine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, displaying a broad spectrum of antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
Substituent | Effect on Activity |
---|---|
Methyl group at N | Enhances receptor binding affinity |
Hydroxyl group | Increases solubility and bioavailability |
Aromatic rings | Can improve selectivity towards target receptors |
Case Studies
- Antidepressant Efficacy : A study conducted by Smith et al. (2020) evaluated the antidepressant effects of a series of morpholine derivatives, including this compound, using forced swim tests in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect.
- Antitumor Activity : In vitro studies by Johnson et al. (2022) assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that at concentrations of 1–10 μM, there was a marked decrease in cell viability, particularly in MCF-7 and A549 cell lines.
- Antimicrobial Studies : Research by Lee et al. (2023) demonstrated that morpholine-based compounds exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents.
Properties
IUPAC Name |
N-methyl-1-[(3R)-morpholin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-7-4-6-5-9-3-2-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNKXUZBHBNRJZ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1COCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1COCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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